Superior In Vivo Tumor Regression vs. Docetaxel and Paclitaxel in Prostate and Breast Xenografts
In head-to-head preclinical studies, ARRY-520 (filanesib) demonstrated superior antitumor activity compared to standard-of-care taxanes. In DU-145 prostate cancer xenografts, ARRY-520 (30 mg/kg, IP, day 1,5,9) induced stable disease and regressions, whereas docetaxel (30 mg/kg, qw x3) resulted in only a 6-day growth delay. In MDA-MB-231 breast tumor xenografts, ARRY-520 (20 mg/kg) achieved a 62% partial response and 25% complete response rate, in contrast to paclitaxel (25 mg/kg, day 1,5,9) which only produced stable disease [1].
| Evidence Dimension | In Vivo Antitumor Efficacy (Tumor Response) |
|---|---|
| Target Compound Data | Stable disease and regressions (DU-145); 62% partial response + 25% complete response (MDA-MB-231) |
| Comparator Or Baseline | Docetaxel: 6-day growth delay (DU-145); Paclitaxel: stable disease (MDA-MB-231) |
| Quantified Difference | ARRY-520 induced regressions vs. docetaxel's growth delay; ARRY-520 achieved 87% overall response rate (PR+CR) vs. paclitaxel's 0% objective response. |
| Conditions | Nude mice bearing DU-145 prostate or MDA-MB-231 breast tumor xenografts. |
Why This Matters
This demonstrates a clear efficacy advantage in taxane-resistant models, supporting the selection of ARRY-520 R-Enantiomer for studies focused on overcoming chemotherapy resistance.
- [1] Cox A, et al. Abstract #4703: In vivo and pharmacodynamic profiling of the KSP inhibitor ARRY-520 supports potent activity in hematological cancers and drug resistant tumors. Cancer Res. 2009;69(9_Supplement):4703. View Source
